Riccionidin a chloride
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Overview
Description
Riccionidin A chloride is a naturally occurring anthocyanin-like compound found in liverworts, specifically in the species Marchantia polymorpha
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Riccionidin A chloride typically involves the condensation of suitable aldehydes and ketones. One reported method involves dissolving the aldehyde and ketone in acetic acid saturated with hydrochloric acid gas at 100°C, which initially forms the trans-chalcone. This intermediate then undergoes further reactions to yield this compound .
Industrial Production Methods: advancements in biotechnological methods, such as genetic engineering of liverworts, could potentially facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: Riccionidin A chloride undergoes various chemical reactions, including:
Proton Transfer: This reaction involves the transfer of protons, affecting the compound’s charge and structure.
Hydration: Addition of water molecules to the compound.
Tautomerization: The compound can exist in multiple tautomeric forms, interconverting under different conditions.
Cis-Trans Isomerization: The compound can switch between cis and trans forms.
Common Reagents and Conditions:
Proton Transfer: Typically occurs in acidic or basic conditions.
Hydration: Requires the presence of water or aqueous solutions.
Tautomerization and Isomerization: Can be influenced by changes in pH, temperature, and light exposure.
Major Products: The major products formed from these reactions include various tautomeric and isomeric forms of this compound, each with distinct chemical properties .
Scientific Research Applications
Riccionidin A chloride has several scientific research applications:
Chemistry: Used as a model compound to study the kinetics and thermodynamics of anthocyanin-like pigments.
Biology: Investigated for its role in plant pigmentation and stress responses.
Industry: Could be used in the production of natural dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of Riccionidin A chloride involves its interaction with various molecular targets and pathways. It primarily acts as a pigment, absorbing light and undergoing structural changes that result in color variations. These changes are influenced by external stimuli such as pH, light, and temperature .
Comparison with Similar Compounds
Anthocyanins: Found in angiosperms, these pigments have similar color properties but different biosynthetic pathways.
3-Deoxyanthocyanidins: Found in mosses and ferns, these compounds share structural similarities with Riccionidin A chloride but differ in their stability and reactivity.
Auronidins: A broader class of compounds to which this compound belongs, characterized by their unique biosynthesis and color properties
Uniqueness: this compound is unique due to its extremely slow interconversion rate between flavylium cation and trans-chalcone compared to other similar compounds. This slow rate results in distinct stability and color properties, making it a valuable compound for studying pigment chemistry .
Properties
Molecular Formula |
C15H9ClO6 |
---|---|
Molecular Weight |
320.68 g/mol |
IUPAC Name |
(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium;chloride |
InChI |
InChI=1S/C15H8O6.ClH/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14;/h1-5,16-18H;1H |
InChI Key |
CCNBMJFKLKNGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O.[Cl-] |
Origin of Product |
United States |
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